molecular formula C18H21FN2O2 B11831475 Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate

Katalognummer: B11831475
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: VUKFZDKBNXUQBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyano group and a fluorophenyl group attached to a piperidine ring, which is further substituted with a tert-butyl ester group

Vorbereitungsmethoden

The synthesis of tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine-1-carboxylate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of bioactive molecules.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C18H21FN2O2

Molekulargewicht

316.4 g/mol

IUPAC-Name

tert-butyl 4-[cyano-(4-fluorophenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)16(12-20)13-4-6-15(19)7-5-13/h4-7H,8-11H2,1-3H3

InChI-Schlüssel

VUKFZDKBNXUQBZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=C(C=C2)F)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.